molecular formula C17H21N3O2S B12184255 N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12184255
M. Wt: 331.4 g/mol
InChI Key: ACJKKQBTFXCJJO-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-methoxybenzoic acid, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole moiety .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of a cycloheptyl amide group and a methoxyphenyl-substituted thiadiazole ring. This structure imparts specific physicochemical properties and biological activities that differentiate it from other similar compounds. Its potential to inhibit COX-2 selectively makes it a promising candidate for anti-inflammatory drug development .

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-cycloheptyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-22-14-10-8-12(9-11-14)15-16(23-20-19-15)17(21)18-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,18,21)

InChI Key

ACJKKQBTFXCJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCCCCC3

Origin of Product

United States

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